molecular formula C11H14ClN5O2 B1399649 tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate CAS No. 1002310-30-6

tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

Cat. No. B1399649
Key on ui cas rn: 1002310-30-6
M. Wt: 283.71 g/mol
InChI Key: VHQMHNOTRSUPFO-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

A 2-L round bottom flask flask equipped with a magnetic stirbar was charged with di(1H-imidazol-1-yl)methanone (121 g, 749 mmol) and acetonitrile (500 mL). The stirred slurry was cooled by immersing the flask in an ice bath. A solution of N-Boc glycine (125 g, 714 mmol) in acetonitrile (500 mL) was added via a 500-mL addition funnel over the course of 30-45 min. The mixture was aged for 1 h while a 5-L, 3-neck, round bottom flask equipped with a mechanical overhead stirrer and a thermocouple w/adapter was charged with 1-(6-chloropyridazin-3-yl)hydrazine (108 g, 749 mmol) and acetonitrile (900 mL) and cooled to <5 deg C. in an ice bath. The cold solution of the acylimidazole was then transferred via a polyethylene cannula into the thick suspension of the hydrazine over a period of 30-45 min). The ice bath was removed, and the mixture was allowed to warm. After 2.5 h of stirring, 4-methylbenzenesulfonic acid hydrate (143 g, 749 mmol) was added. The flask was then equipped with a heating mantle and a reflux condenser and was heated to reflux (82 deg C.) for 13 h, then cooled back to about 60 deg C. At this point, the warm solution was vacuum filtered through paper. The brown filtrate was then concentrated by rotary evaporation. The resulting thick yellow-brown slurry was stirred in an ice bath and diluted with ACN (about 100 mL). After stirring for 1 h, the solids were isolated by vacuum filtration, washed with ice-cold 1:1 ACN/H2O (2×150 mL) and air-dried on the filter until a freely flowing solid was obtained (159 g, 78.5% yield).
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
108 g
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Four
[Compound]
Name
acylimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
143 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1(C(N2C=CN=C2)=O)C=CN=C1.[C:13]([NH:20][CH2:21][C:22](O)=O)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].[Cl:25][C:26]1[N:31]=[N:30][C:29]([NH:32][NH2:33])=[CH:28][CH:27]=1.NN.O.CC1C=CC(S(O)(=O)=O)=CC=1>C(#N)C>[Cl:25][C:26]1[CH:27]=[CH:28][C:29]2[N:30]([C:22]([CH2:21][NH:20][C:13](=[O:14])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[N:33][N:32]=2)[N:31]=1 |f:4.5|

Inputs

Step One
Name
Quantity
121 g
Type
reactant
Smiles
N1(C=NC=C1)C(=O)N1C=NC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
108 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)NN
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
acylimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[*:2])[*:1]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Six
Name
Quantity
143 g
Type
reactant
Smiles
O.CC1=CC=C(C=C1)S(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After 2.5 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-L round bottom flask flask equipped with a magnetic stirbar
TEMPERATURE
Type
TEMPERATURE
Details
The stirred slurry was cooled
CUSTOM
Type
CUSTOM
Details
3-neck, round bottom flask equipped with a mechanical overhead stirrer and a thermocouple w/adapter
TEMPERATURE
Type
TEMPERATURE
Details
cooled to <5 deg C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm
CUSTOM
Type
CUSTOM
Details
The flask was then equipped with a heating mantle and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (82 deg C.) for 13 h
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to about 60 deg C
FILTRATION
Type
FILTRATION
Details
filtered through paper
CONCENTRATION
Type
CONCENTRATION
Details
The brown filtrate was then concentrated by rotary evaporation
STIRRING
Type
STIRRING
Details
The resulting thick yellow-brown slurry was stirred in an ice bath
ADDITION
Type
ADDITION
Details
diluted with ACN (about 100 mL)
STIRRING
Type
STIRRING
Details
After stirring for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solids were isolated by vacuum filtration
WASH
Type
WASH
Details
washed with ice-cold 1:1 ACN/H2O (2×150 mL)
CUSTOM
Type
CUSTOM
Details
air-dried on the
FILTRATION
Type
FILTRATION
Details
filter until
CUSTOM
Type
CUSTOM
Details
was obtained (159 g, 78.5% yield)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
ClC=1C=CC=2N(N1)C(=NN2)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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